molecular formula C22H19ClN2O4S B5360603 (5E)-1-(4-Chlorophenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(4-Chlorophenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5360603
M. Wt: 442.9 g/mol
InChI Key: ZRYJVQCQDPXOPP-GZTJUZNOSA-N
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Description

(5E)-1-(4-Chlorophenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy-hydroxy-phenyl group, and a sulfanylidene-diazinane-dione core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-Chlorophenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)benzaldehyde, and thiourea. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-Chlorophenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds and carbonyl groups can be reduced to form alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (5E)-1-(4-Chlorophenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is studied for its potential biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets in the body could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5E)-1-(4-Chlorophenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane-dione derivatives and chlorophenyl-containing molecules. Examples include:

  • 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
  • 2-(4-Chlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

What sets (5E)-1-(4-Chlorophenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione apart from similar compounds is its unique combination of functional groups. This combination allows for a wide range of chemical reactivity and potential biological activity, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-3-5-14-10-13(12-18(19(14)26)29-4-2)11-17-20(27)24-22(30)25(21(17)28)16-8-6-15(23)7-9-16/h3,6-12,26H,1,4-5H2,2H3,(H,24,27,30)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYJVQCQDPXOPP-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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